molecular formula C17H21F3O3 B1326162 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylbutyrophenone CAS No. 898786-61-3

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylbutyrophenone

Cat. No. B1326162
M. Wt: 330.34 g/mol
InChI Key: CPSWBOMPVGTJHX-UHFFFAOYSA-N
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Description

The closest compound I found is "4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde" . This compound has a molecular formula of C13H16O3 and a molecular weight of 220.26 g/mol . It’s a member of the benzaldehyde family, which are aromatic aldehydes with a formyl group directly attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde” includes a benzene ring with a formyl group (C=O) and a 5,5-dimethyl-1,3-dioxan-2-yl group attached . The exact structure of “4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylbutyrophenone” would likely be similar, but with a trifluoromethyl group (-CF3) instead of the formyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde” include a molecular weight of 220.26 g/mol, a topological polar surface area of 35.5 Ų, and no hydrogen bond donors . The properties of “4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylbutyrophenone” would likely be similar, but could vary depending on the presence and location of the trifluoromethyl group .

Scientific Research Applications

Applications in Polymer and Material Science

  • Monomers similar to 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylbutyrophenone have been utilized in the synthesis of oligophenylenevinylenes (OPVs). These OPVs were tested as active materials in photovoltaic cells, showing conversion efficiencies in the range of 0.5-1% in blends with a soluble C(60) derivative (Jørgensen & Krebs, 2005).

Applications in Organic Synthesis and Catalysis

  • The compound and its derivatives have been explored in various organic synthesis processes, including the acid-catalyzed condensation of glycerol with benzaldehyde, formaldehyde, and acetone to produce [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, potential novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

Structural and Pharmacological Research

  • Although the request excludes information on drug use, dosage, and side effects, it's noteworthy that derivatives of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylbutyrophenone have been synthesized and studied for their structural properties and potential applications in medicinal chemistry. For instance, studies on the structural analysis of butyrate and 1,3-dioxane derivatives have been conducted to understand their molecular arrangements (Jebas et al., 2013).

properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3O3/c1-16(2)10-22-15(23-11-16)9-5-8-14(21)12-6-3-4-7-13(12)17(18,19)20/h3-4,6-7,15H,5,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSWBOMPVGTJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC=CC=C2C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645947
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylbutyrophenone

CAS RN

898786-61-3
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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